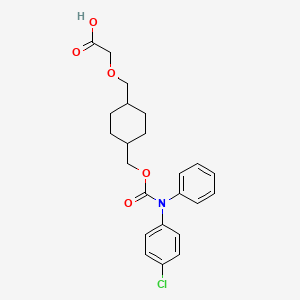

![molecular formula C28H18N2O6 B604987 苯甲酸,4-[2,3-二氢-3-[[5-(4-硝基苯基)-2-呋喃基]亚甲基]-2-氧代-5-苯基-1H-吡咯-1-基]- CAS No. 328998-25-0](/img/structure/B604987.png)

苯甲酸,4-[2,3-二氢-3-[[5-(4-硝基苯基)-2-呋喃基]亚甲基]-2-氧代-5-苯基-1H-吡咯-1-基]-

描述

Molecular Structure Analysis

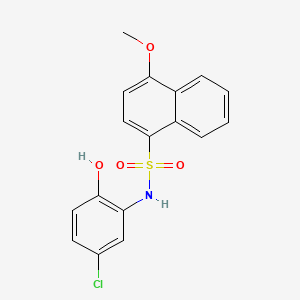

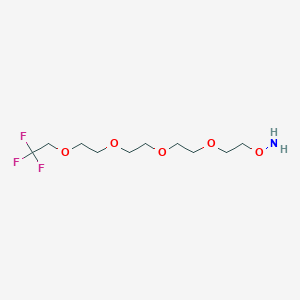

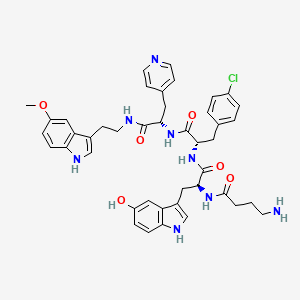

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the furan ring would introduce an oxygen atom into the ring structure, the nitrophenyl group would add a nitro group (-NO2), and the pyrrole ring would contain a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of a carboxylic acid group in this compound would likely make it acidic. The compound’s solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) groups in its structure .科学研究应用

Regulation of the Tumor Microenvironment

4E1RCat plays a significant role in regulating the tumor microenvironment . It is involved in the eIF4F-driven mRNA translation process, which supports the survival and adaptation of cancer cells . This has stimulated clinical interest in targeting elements of the translation machinery, particularly components of the eIF4F complex .

Targeting eIF4E in Cancer Therapy

4E1RCat is considered a promising anticancer strategy as it targets eIF4E, a translation initiation factor . eIF4E mediates a rate-limiting process that drives selective translation of many oncogenic proteins, thereby contributing to tumor growth, metastasis, and therapy resistance .

Inhibition of Cap-Dependent Translation

In in vitro translation experiments using MDA-MB-231 cells, 4E1RCat dose-dependently inhibited cap-dependent translation . This led to a decrease in polysome and 80S ribosomal subunits and reduced levels of the eIF4F-dependent proteins Mcl-1 and c-Myc .

Allosteric Inhibition of eIF4E

High-throughput screening assays identified 4E1RCat as a small-molecule inhibitor . The X-ray structure of eIF4E-bound 4E1RCat shows that 4E1RCat blocks the binding of eIF4G, interacting with a specific hydrophobic/basic pocket of eIF4E, and is thus considered an allosteric inhibitor .

Control of Myeloid Cell Function

The eIF4F-sensitive mRNA translation, which 4E1RCat targets, controls the phenotypes of key non-transformed cells in the tumor microenvironment, including myeloid cells .

Control of T Cell Function

Similarly, the eIF4F-sensitive mRNA translation also controls the function of T cells in the tumor microenvironment .

Control of Vessel Formation

The eIF4F-sensitive mRNA translation has a role in controlling vessel formation in the tumor microenvironment .

Control of Fibroblast Function

Lastly, the eIF4F-sensitive mRNA translation also controls the function of fibroblasts in the tumor microenvironment .

作用机制

Target of Action

The primary target of 4E1RCat is the eukaryotic initiation factor 4F (eIF4F) complex . This complex plays a crucial role in mRNA translation, a process that is vital for cell growth, proliferation, and differentiation .

Mode of Action

4E1RCat inhibits cap-dependent translation by interfering with the interaction between eIF4E and eIF4G, components of the eIF4F complex . This interaction is essential for the recruitment of the ribosome to the 5’ end of mRNA, a critical step in the initiation of protein synthesis .

Biochemical Pathways

By inhibiting the eIF4F complex, 4E1RCat disrupts the translation of mRNA into proteins, affecting various biochemical pathways. For instance, it has been shown to modulate proteostasis, a process that maintains the balance of proteins within cells . Inhibition of translation initiation or elongation by 4E1RCat elicits a distinct protective profile, helping cells recover from proteotoxic stress .

Pharmacokinetics

Its effectiveness in inhibiting the eIF4E:eIF4G interaction suggests that it has sufficient bioavailability to interact with its target within cells .

Result of Action

The inhibition of the eIF4F complex by 4E1RCat leads to a reduction in the concentration of newly synthesized proteins . This can protect cells from various forms of stress, including heat and age-associated protein aggregation .

Action Environment

The action of 4E1RCat can be influenced by various environmental factors. For example, the compound’s effectiveness in protecting cells from stress is dependent on the heat shock factor 1 (HSF-1) pathway . In wild-type animals, inhibition of translation initiation reduces the concentration of newly synthesized proteins but increases it in hsf-1 mutants .

未来方向

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further investigated as a potential drug molecule. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

属性

IUPAC Name |

4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQRBOIMSKMFFO-PGMHBOJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

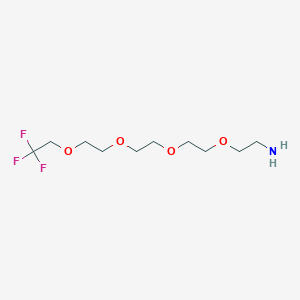

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)